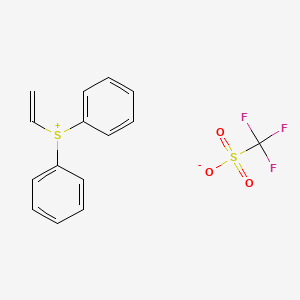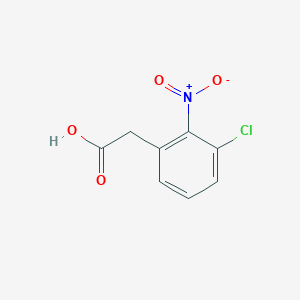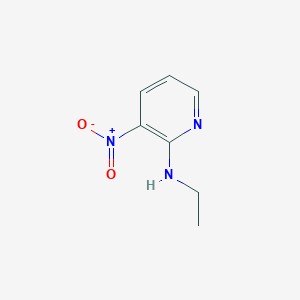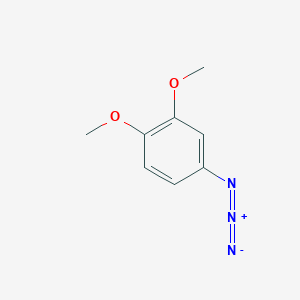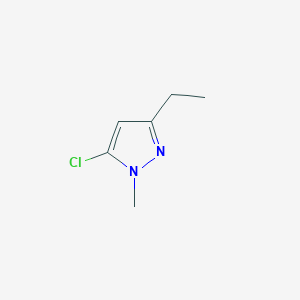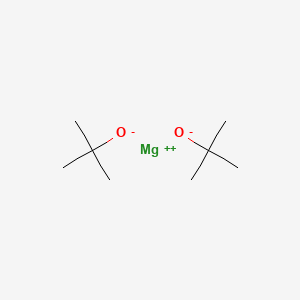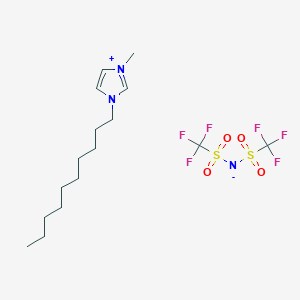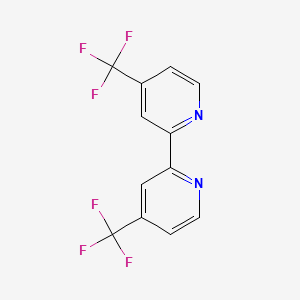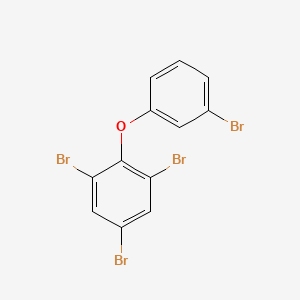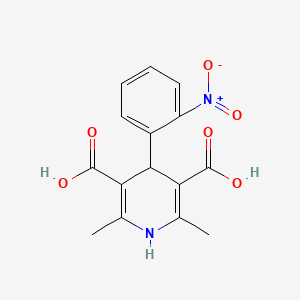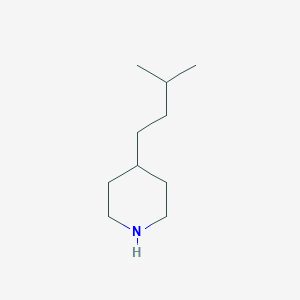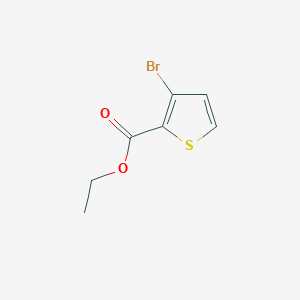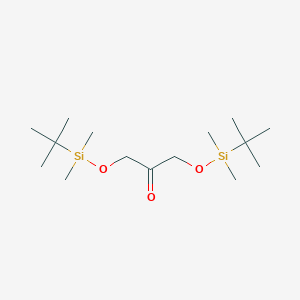![molecular formula C11H9F3O2 B1354503 2-[2-(Trifluoromethyl)phenyl]cyclopropanecarboxylic acid CAS No. 1187933-13-6](/img/structure/B1354503.png)
2-[2-(Trifluoromethyl)phenyl]cyclopropanecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-[2-(Trifluoromethyl)phenyl]cyclopropanecarboxylic Acid” is a chemical compound with the CAS Number: 157518-49-5 . It has a linear formula of C11H9F3O2 . The compound appears as a white to yellow solid .
Molecular Structure Analysis
The molecular weight of “2-[2-(Trifluoromethyl)phenyl]cyclopropanecarboxylic Acid” is 460.37 . Its IUPAC name is (1R,2R)-2-(2-(trifluoromethyl)phenyl)cyclopropane-1-carboxylic acid .
Chemical Reactions Analysis
While specific chemical reactions involving “2-[2-(Trifluoromethyl)phenyl]cyclopropanecarboxylic acid” are not available, cyclopropane compounds are generally involved in reactions such as cobalt-catalyzed cross-coupling, Suzuki-Miyaura coupling, and palladium-catalyzed cross-coupling .
Physical And Chemical Properties Analysis
The compound is a white to yellow solid . It has a storage temperature of +4°C .
Wissenschaftliche Forschungsanwendungen
Structural and Conformation Studies
The structural characteristics of compounds similar to 2-[2-(Trifluoromethyl)phenyl]cyclopropanecarboxylic acid have been studied through X-ray methods. For instance, research on cis-2-(m-nitrophenyl)cyclopropanecarboxylic acid has revealed detailed insights into the molecular conformation and interaction of carboxyl groups in such compounds (Korp, Bernal, & Fuchs, 1983).
Synthesis and Evaluation for Therapeutic Applications
Closely related cyclopropanecarboxylic acid derivatives have been synthesized and evaluated for potential therapeutic uses. For example, a study on 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives showed potential antidepressant activities, highlighting the pharmaceutical relevance of such compounds (Bonnaud et al., 1987).
Biological Activity Studies
Studies on derivatives of cyclopropanecarboxylic acid, such as 2,2-dichloro-1(4-ethoxyphenyl) cyclopropanecarboxylic acid, have demonstrated insecticidal and antibacterial activities, suggesting a wide range of biological applications for these compounds (Shan, 2008).
Chemical Synthesis and Catalysis
In the field of chemical synthesis, compounds like 2-[2-(Trifluoromethyl)phenyl]cyclopropanecarboxylic acid play a crucial role in catalytic processes. For example, research on 2,4-bis(trifluoromethyl)phenylboronic acid shows its effectiveness in catalyzing dehydrative amidation between carboxylic acids and amines, indicating potential applications in peptide synthesis (Wang, Lu, & Ishihara, 2018).
Enantioselective Synthesis
The field of enantioselective synthesis also sees the use of cyclopropanecarboxylic acid derivatives. A study on aryl sulfonamides derived from (2S)-indoline-2-carboxylic acid used as organocatalysts showcases the production of cyclopropane products with high enantiomeric excesses, underlining the importance of these compounds in stereoselective chemical synthesis (Hartikka, Ślósarczyk, & Arvidsson, 2007).
Eigenschaften
IUPAC Name |
2-[2-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O2/c12-11(13,14)9-4-2-1-3-6(9)7-5-8(7)10(15)16/h1-4,7-8H,5H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHCKKENSUDTLMS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C2=CC=CC=C2C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701200599 |
Source


|
| Record name | 2-[2-(Trifluoromethyl)phenyl]cyclopropanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701200599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(Trifluoromethyl)phenyl]cyclopropanecarboxylic acid | |
CAS RN |
1187933-13-6 |
Source


|
| Record name | 2-[2-(Trifluoromethyl)phenyl]cyclopropanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187933-13-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[2-(Trifluoromethyl)phenyl]cyclopropanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701200599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[4-(Trifluoromethyl)phenyl]-3,4-dihydro-2(1H)-quinolinone](/img/structure/B1354422.png)
